Triisopropyl phosphite
Overview
Description
Mechanism of Action
Target of Action
Triisopropyl phosphite is primarily used as a reactant in various chemical reactions . It interacts with Ru-based indenylidene complexes to form 1st generation complexes for metathesis reactions . It also reacts with arylamines and isoamyl nitrite for the synthesis of phosphonohydrazines .
Mode of Action
this compound interacts with its targets through chemical reactions. In the Perkow-type reaction, it helps synthesize compounds containing polarized carbon-carbon double bonds . It also facilitates the isolation of products in the Mitsunobu reaction as an alternative to triphenylphosphine .
Biochemical Pathways
It’s known to participate in the synthesis of phosphonohydrazines , which are involved in various biochemical processes.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific reactions it’s involved in. For instance, in the synthesis of phosphonohydrazines, it contributes to the formation of these compounds, which have various applications in organic synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, reactions involving this compound are usually carried out under inert atmosphere and may require heating . It’s also worth noting that this compound is a flammable liquid and may produce flammable vapors at high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triisopropyl phosphite can be synthesized by reacting phosphorus trichloride with anhydrous isopropyl alcohol. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures. The general reaction is as follows:
PCl3+3(CH3)2CHOH→P((CH3)2CHO)3+3HCl
The product is then purified by distillation under reduced pressure .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then distilled and stored under an inert atmosphere to prevent degradation .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form triisopropyl phosphate.
Substitution: It can participate in substitution reactions, such as the Perkow reaction, to form compounds with polarized carbon-carbon double bonds.
Complex Formation: It can form complexes with transition metals, such as ruthenium-based indenylidene complexes, which are used in metathesis reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and bases are used in substitution reactions.
Complex Formation: Transition metal complexes and appropriate ligands are used.
Major Products:
Oxidation: Triisopropyl phosphate.
Substitution: Compounds with polarized carbon-carbon double bonds.
Complex Formation: Metal-phosphite complexes.
Scientific Research Applications
Triisopropyl phosphite has a wide range of applications in scientific research:
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Triethyl phosphite: Similar in structure but with ethyl groups instead of isopropyl groups.
Triphenyl phosphite: Contains phenyl groups instead of isopropyl groups.
Tri-n-butyl phosphite: Contains n-butyl groups instead of isopropyl groups.
Uniqueness: Triisopropyl phosphite is unique due to its specific reactivity and steric properties conferred by the isopropyl groups. These properties make it particularly useful in certain organic reactions, such as the Perkow reaction, where it provides better yields and selectivity compared to other phosphites .
Biological Activity
Triisopropyl phosphite (TIP), with the molecular formula C₉H₂₁O₃P and a molecular weight of 208.24 g/mol, is a colorless liquid classified as a phosphite ester. While its primary applications are in organic synthesis and polymer chemistry, recent studies have begun to explore its biological activity, particularly in the context of potential insecticidal properties and as a reagent in various chemical reactions. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
This compound is known for its high thermal stability and miscibility with most organic solvents, although it is insoluble in water. The compound exhibits slow hydrolysis in aqueous environments and is considered combustible, necessitating careful handling to minimize exposure to air and moisture .
Synthesis Methods
This compound can be synthesized through several methods, including:
- Reaction of phosphorus trichloride with isopropanol.
- Phosphorylation of alcohols using phosphorus oxychloride.
- Direct alkylation of phosphorous acid .
Insecticidal Properties
While specific biological activities of this compound are not extensively documented, its derivatives have been studied for potential insecticidal properties. Research indicates that compounds derived from TIP may exhibit significant biological effects, which could be harnessed for agricultural applications .
Antiviral Activity
A study involving the synthesis of phosphonic acids from this compound highlighted its potential in developing antiviral agents. For instance, polysubstituted pyrimidinylphosphonic acids synthesized via microwave-assisted reactions demonstrated weak to moderate activity against the influenza virus A (IC50 values ranging from 28 to 50 μM) . These findings suggest that TIP may serve as a precursor for developing biologically active compounds with antiviral properties.
Case Study: Cross-Coupling Reactions
This compound has been utilized in transition-metal-catalyzed C–P cross-coupling reactions, particularly in synthesizing novel aryl diphosphonate esters. This method has shown advantages over traditional approaches by reducing reaction time and improving yields without the need for solvents . The use of TIP in these reactions underscores its versatility as a reagent in organic synthesis.
Comparative Analysis
The following table compares this compound with other phosphites regarding their key features:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C₉H₂₁O₃P | High boiling point (181 °C), less reactive byproducts |
Triethyl phosphite | C₇H₁₅O₃P | More volatile; commonly used as an intermediate |
Triphenyl phosphine | C₁₈H₁₅P | Solid at room temperature; used in various reactions |
Dimethyl phosphite | C₆H₁₅O₃P | Less sterically hindered; used similarly |
Di-tert-butyl phosphite | C₁₂H₂₅O₃P | Bulkier structure; stabilizes polymers |
This compound stands out due to its balance between steric hindrance and reactivity, making it particularly effective for specific synthetic applications such as metathesis reactions .
Properties
IUPAC Name |
tripropan-2-yl phosphite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O3P/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHCUXCOGGKFAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(OC(C)C)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044372 | |
Record name | Tripropan-2-yl phosphite | |
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Molecular Weight |
208.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [HSDB] | |
Record name | Phosphorous acid, tris(1-methylethyl) ester | |
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Record name | Triisopropyl phosphite | |
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Boiling Point |
94 to 96 °C at 50 mm Hg, BP: 74 °C at 20 mm Hg; 60 °C at 10 mm Hg | |
Record name | TRIISOPROPYL PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2578 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
165 °F Open Cup; 73.9 °C Closed Cup | |
Record name | TRIISOPROPYL PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2578 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in alcohol, ether, chloroform, Miscible with most organic solvents; insoluble in water | |
Record name | TRIISOPROPYL PHOSPHITE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2578 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9063 g/cu cm at 20 °C | |
Record name | TRIISOPROPYL PHOSPHITE | |
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Vapor Pressure |
0.27 [mmHg] | |
Record name | Triisopropyl phosphite | |
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Color/Form |
Colorless liquid | |
CAS No. |
116-17-6 | |
Record name | Triisopropyl phosphite | |
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Record name | TRIISOPROPYL PHOSPHITE | |
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Record name | Tripropan-2-yl phosphite | |
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